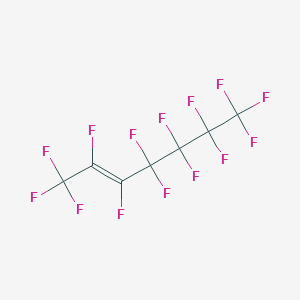
Choline methionine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline methionine tartrate is a compound that combines choline, methionine, and tartaric acid. Choline is an essential nutrient that plays a crucial role in various physiological processes, including liver function, muscle movement, and brain development. Methionine is an essential amino acid that is important for many bodily functions, including protein synthesis and metabolism. Tartaric acid is a naturally occurring organic acid that is often used in food and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of choline methionine tartrate typically involves the reaction of choline chloride with methionine and tartaric acid. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Choline methionine tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl group in choline and the amino group in methionine.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group in choline can lead to the formation of betaine, while reduction of the amino group in methionine can produce various methylated derivatives.
Applications De Recherche Scientifique
Choline methionine tartrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in cellular metabolism and its potential therapeutic effects. In medicine, this compound is investigated for its potential benefits in treating liver diseases, neurological disorders, and metabolic conditions. In the industry, it is used as a dietary supplement and as an additive in animal feed to improve growth and health.
Mécanisme D'action
The mechanism of action of choline methionine tartrate involves its role as a precursor for the synthesis of important biomolecules. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve function. Methionine is involved in the synthesis of proteins and other important molecules, such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The combination of choline and methionine in this compound enhances its overall biological activity and effectiveness.
Comparaison Avec Des Composés Similaires
Choline methionine tartrate can be compared with other similar compounds, such as choline bitartrate and methionine supplements. While choline bitartrate provides choline, it lacks the additional benefits of methionine. Methionine supplements, on the other hand, provide methionine but do not offer the benefits of choline. This compound combines the advantages of both choline and methionine, making it a unique and valuable compound for various applications.
List of Similar Compounds:- Choline bitartrate
- Choline chloride
- Methionine supplements
- Betaine
- S-adenosylmethionine
Propriétés
Numéro CAS |
1334-17-4 |
|---|---|
Formule moléculaire |
C24H50N4O10S2 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
2-[(2S)-2-amino-4-methylsulfanylbutanoyl]oxyethyl-trimethylazanium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C10H23N2O2S.C4H6O6/c2*1-12(2,3)6-7-14-10(13)9(11)5-8-15-4;5-1(3(7)8)2(6)4(9)10/h2*9H,5-8,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2/t2*9-;1-,2-/m001/s1 |
Clé InChI |
XUHFKERTZBJPNU-OEEQJOOYSA-L |
SMILES isomérique |
C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C(CCSC)N.C[N+](C)(C)CCOC(=O)C(CCSC)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonymes |
Choline methionine tartrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)


